molecular formula C10H19NO B13974838 2-Hydroxy-4,6,6-trimethylheptanenitrile CAS No. 63834-28-6

2-Hydroxy-4,6,6-trimethylheptanenitrile

Cat. No.: B13974838
CAS No.: 63834-28-6
M. Wt: 169.26 g/mol
InChI Key: ZNJCKHVAGVOTRE-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6,6-trimethylheptanenitrile is a specialized organic compound that belongs to the class of hydroxy nitriles. These molecules are characterized by a nitrile group (‑C≡N) and a hydroxyl group (‑OH) on the same carbon chain, making them highly versatile and valuable intermediates in synthetic organic chemistry . The nitrile functional group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, which allows for its conversion into a variety of other important functional groups, including carboxylic acids, amides, and primary amines . In a research context, this compound serves as a critical building block for the construction of more complex molecules. Its linear structure, featuring a hydroxy group and a nitrile group, provides two distinct sites for chemical modification. Researchers can exploit this bifunctionality for applications in pharmaceutical development, agrochemical synthesis, and materials science. The nitrile group can be hydrolyzed to a carboxylic acid, offering a route to β-hydroxy acids, or reduced to an amine to produce amino alcohols, a common structural motif in bioactive compounds . The steric influence of the 6,6-trimethyl substituent on the carbon chain may also be studied for its effect on the stereoselectivity of subsequent chemical reactions, making it a compound of interest for methodological studies in asymmetric synthesis. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle this material in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

63834-28-6

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-hydroxy-4,6,6-trimethylheptanenitrile

InChI

InChI=1S/C10H19NO/c1-8(5-9(12)7-11)6-10(2,3)4/h8-9,12H,5-6H2,1-4H3

InChI Key

ZNJCKHVAGVOTRE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)O)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Heptane Backbone with Methyl Substituents

The branched heptane framework with methyl groups at positions 4, 6, and 6 can be constructed by alkylation reactions or by starting from commercially available precursors such as 2,4,4-trimethylpentene derivatives. Fractional distillation and purification are critical steps to ensure high-purity intermediates for subsequent reactions.

Introduction of the Nitrile Group

The nitrile group is generally introduced via nucleophilic substitution or addition reactions involving cyanide sources. For example, aromatic or aliphatic halides can be converted to nitriles using potassium cyanide or other cyanide salts under controlled conditions. In complex molecules, selective cyanation is achieved by protecting other functional groups and using mild reaction conditions to avoid side reactions.

Installation of the Hydroxy Group

The hydroxy group at the 2-position can be introduced by catalytic reduction of ketones or aldehydes or by hydroxylation of alkenes. For instance, catalytic hydrogenation of 2-heptanone yields 2-heptanol, a key intermediate. Dehydration of the alcohol intermediate can be controlled to avoid elimination side reactions, preserving the hydroxy functionality.

Representative Synthetic Route (Adapted from Related Compounds)

A plausible synthetic route for 2-Hydroxy-4,6,6-trimethylheptanenitrile involves:

  • Starting Material Preparation: Synthesize or procure 4,6,6-trimethylheptan-2-one.
  • Cyanation: Convert 4,6,6-trimethylheptan-2-one to the corresponding nitrile via reaction with cyanide salts.
  • Reduction: Catalytically reduce the ketone or nitrile intermediate to introduce the hydroxy group at position 2.
  • Purification: Employ fractional distillation and chromatographic techniques to isolate the pure this compound.

Catalytic Hydrogenation and Dehydration Steps

Drawing from the synthesis of related compounds such as n-heptane and 2,2,4-trimethylpentane, catalytic hydrogenation is performed under high pressure (around 1000–1300 psi) and elevated temperatures (160–180 °C) using nickel-on-kieselguhr catalysts. Dehydration of alcohol intermediates to olefins is typically catalyzed by concentrated sulfuric acid under reflux, followed by washing and drying to remove acidic impurities.

Data Tables and Physical Properties of Intermediates

While direct data for this compound is scarce, analogous compounds provide insight into physical constants and purification strategies.

Compound Boiling Point (°C) at 760 mm Hg Freezing Point (°C) Density (g/cm³) at 20 °C Refractive Index (nD) at 20 °C
2-Heptanone (Intermediate) 151.03 -93.51 0.8157 1.40878
2-Heptanol (Intermediate) 159.7 -103.32 0.8167 1.4203
2,4,4-Trimethyl-1-pentene 101.46 - 0.7151 1.40857
2,4,4-Trimethyl-2-pentene 104.94 - 0.7218 1.41611

Table 1: Physical properties of intermediates relevant to the synthesis of branched heptane derivatives.

These data assist in monitoring purity and reaction progress during synthesis.

Analytical Techniques and Purification

Summary of Preparation Methodology

Step Reaction Type Conditions/Notes Purpose
1. Backbone synthesis Alkylation or synthesis Use of branched alkanes or alkenes Create 4,6,6-trimethylheptane
2. Cyanation Nucleophilic substitution Cyanide salts, mild conditions Introduce nitrile group
3. Hydroxylation/Reduction Catalytic hydrogenation Ni-on-kieselguhr catalyst, high pressure/temp Install hydroxy group at C-2
4. Purification Fractional distillation Glass or metal columns, controlled reflux Isolate pure compound
5. Characterization Spectroscopy, density NMR, IR, refractive index, density measurements Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6,6-trimethylheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or alkyl halides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-4,6,6-trimethylheptanenitrile or 2-carboxy-4,6,6-trimethylheptanenitrile.

    Reduction: Formation of 2-hydroxy-4,6,6-trimethylheptanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4,6,6-trimethylheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6,6-trimethylheptanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1 Hydroxychalcone Derivatives
Compounds such as 2-hydroxy-4′-methylchalcone (C₁₆H₁₄O₂) and its derivatives (e.g., 2,4-dihydroxy-4′-methyldihydrochalcone) share hydroxyl and methyl substituents with 2-hydroxy-4,6,6-trimethylheptanenitrile. However, chalcones possess an α,β-unsaturated ketone system, enabling microbial reduction of the C=C bond to yield dihydrochalcones . In contrast, the nitrile group in this compound is less electrophilic, likely favoring hydrolysis to carboxylic acids or participation in nucleophilic additions rather than reductions. The branched methyl groups in the heptanenitrile may also hinder enzymatic interactions compared to the planar chalcone scaffold .

2.1.2 Benzenoids from Antrodia camphorata Biphenyl derivatives like 2-hydroxy-4,4′-dimethoxy-3,3′-dimethyl-5,6,5′,6′-bimethylenedioxybiphenyl (C₂₀H₂₀O₈) exhibit anti-inflammatory activity via inhibition of nitric oxide (NO) production (IC₅₀ = 18.8 ± 0.6 μg/mL) . While these compounds share hydroxyl and methyl groups with the target nitrile, their extended aromatic systems and multiple oxygen substituents (e.g., methoxy, methylenedioxy) enhance π-π stacking and electron-donating effects, which are absent in the aliphatic heptanenitrile.

2.1.3 Structural Isomer: 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride This compound (C₁₀H₁₉NO) shares the same molecular formula and mass as this compound but features a spirocyclic framework with ether and amine functional groups . The rigid spiro structure likely confers distinct physicochemical properties, such as increased ring strain and altered solubility, compared to the flexible heptanenitrile backbone.

Key Contrasts

  • Reactivity : Chalcones undergo enzymatic C=C bond reduction , whereas the nitrile group in this compound may favor hydrolysis or nucleophilic attack.
  • Bioactivity: Biphenyl benzenoids exhibit anti-inflammatory effects via NO inhibition , but the target compound’s aliphatic structure and nitrile group limit direct comparisons.
  • Structural Complexity : The spirocyclic isomer highlights how identical formulas can yield divergent properties due to conformational constraints.

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